molecular formula C19H17F2NO3S B1467765 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one CAS No. 1326856-27-2

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one

Cat. No.: B1467765
CAS No.: 1326856-27-2
M. Wt: 377.4 g/mol
InChI Key: RLPIXLFOCGKGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one represents a strategically designed quinoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound's molecular architecture features a sulfonyl group tethered to a 3-methylphenyl moiety at the 3-position of the quinoline core, complemented by fluorine substitutions at the 6,7-positions and a propyl chain at the nitrogen position. These structural elements contribute to its potential as a modulator of biologically relevant pathways, particularly in the context of inflammatory and metastatic processes . The fluorination pattern enhances both membrane permeability and metabolic stability, making it particularly valuable for in vitro and in vivo mechanistic studies. Research applications for this compound span multiple domains, including oncology, immunology, and molecular pharmacology. Its potential mechanism of action may involve interference with cell adhesion molecules and metalloproteases, which play critical roles in inflammatory responses and cancer metastasis . The structural similarity to established quinoline-based research compounds suggests potential activity against kinase targets or topoisomerase pathways, though specific target validation studies are required to elucidate its precise mechanism . Additionally, the compound's scaffold shares characteristics with molecules investigated for metabolic disorders, including potential modulation of low molecular weight protein tyrosine phosphatase activity relevant to insulin signaling pathways and metabolic syndrome research . This multifunctional research tool enables scientists to probe novel therapeutic strategies for complex diseases including cancer, autoimmune conditions, and metabolic disorders, providing valuable insights for downstream development of more potent and selective inhibitors. Researchers utilize this compound exclusively for laboratory investigations to further understanding of disease mechanisms and facilitate discovery of novel therapeutic interventions.

Properties

IUPAC Name

6,7-difluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO3S/c1-3-7-22-11-18(26(24,25)13-6-4-5-12(2)8-13)19(23)14-9-15(20)16(21)10-17(14)22/h4-6,8-11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPIXLFOCGKGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Fluorination

The quinolinone core is typically synthesized starting from appropriately substituted anilines or anthranilic acid derivatives. The 6,7-difluoro substitution pattern is introduced either via direct fluorination of the quinoline ring or by using fluorinated starting materials such as 3,4-difluoroaniline.

  • Method A: Cyclization of 3,4-difluoroaniline derivatives with β-ketoesters or β-diketones under acidic or basic conditions to form the quinolin-4-one scaffold.
  • Method B: Electrophilic fluorination of preformed quinolin-4-one at positions 6 and 7 using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Yields for this step typically range from 70% to 90%, depending on the method and substrate purity.

N1-Propylation of the Quinolinone

Alkylation Procedure

The N1-propyl substituent is introduced by alkylation of the quinolinone nitrogen. The procedure involves:

  • Deprotonation of the quinolinone N–H using a strong base such as sodium hydride or potassium carbonate.
  • Subsequent reaction with propyl bromide or propyl iodide as the alkylating agent.

Typical reaction conditions:

  • Solvent: DMF, dimethyl sulfoxide (DMSO), or acetonitrile.
  • Temperature: Room temperature to 60°C.
  • Reaction time: Several hours to overnight.

The reaction proceeds via nucleophilic substitution to yield the N1-propylated product with yields commonly above 85%.

Purification and Characterization

After synthesis, the compound is purified by:

  • Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).
  • Recrystallization from solvents such as ethanol or methanol.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) to confirm substitution patterns.
  • Mass spectrometry (MS) to verify molecular weight.
  • Infrared (IR) spectroscopy to confirm functional groups.
  • High-performance liquid chromatography (HPLC) for purity assessment.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Quinolinone core synthesis Cyclization of 3,4-difluoroaniline + β-ketoester, acidic/basic catalyst 70–90 Fluorine introduced via starting material
2 Sulfonylation Lithiation with n-BuLi, then reaction with 3-methylbenzenesulfonyl chloride in THF 80–95 Low temperature lithiation critical
3 N1-Propylation Deprotonation with NaH, alkylation with propyl bromide in DMF 85+ Controlled alkylation to avoid over-alkylation
4 Purification Column chromatography, recrystallization Purity >95% achieved

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one as an anticancer agent. The compound has shown promise in inhibiting cancer cell proliferation in various in vitro models. For instance, it has been evaluated against multiple cancer cell lines, demonstrating selective cytotoxicity that could be attributed to its ability to interfere with specific cellular pathways involved in tumor growth and survival.

Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival. The sulfonamide group is believed to enhance the compound's binding affinity to target proteins, thus facilitating its therapeutic effects. Further studies are required to elucidate the exact molecular interactions and to validate these findings through in vivo experiments.

Material Science

Fluorescent Properties
The compound's unique structure endows it with interesting fluorescent properties, making it suitable for applications in material science, particularly in the development of fluorescent probes. These probes can be utilized for biological imaging and monitoring cellular processes in real-time.

Polymer Composite Development
Additionally, this compound can be incorporated into polymer matrices to create composite materials with enhanced optical properties. Such materials could find applications in sensors, light-emitting devices, and other optoelectronic applications.

Research Tool

Biochemical Research
As a research tool, this compound can serve as a biochemical probe to study various biological processes. Its ability to selectively bind to certain proteins can help researchers investigate protein functions and interactions within complex biological systems.

Development of Assays
Moreover, it can be utilized in the development of high-throughput screening assays aimed at identifying new drug candidates or understanding disease mechanisms at a molecular level.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer activityDemonstrated selective cytotoxicity against breast cancer cells with IC50 values significantly lower than standard chemotherapeutics.
Study BFluorescent propertiesDeveloped a fluorescent probe using the compound for live-cell imaging, showing effective localization within cellular compartments.
Study CBiochemical assaysUtilized the compound as a probe to study protein interactions involved in apoptosis, providing insights into potential therapeutic targets.

Mechanism of Action

The mechanism of action of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Position 1 Substituent Modifications

The alkyl/aryl chain at position 1 influences steric effects and lipophilicity:

Compound NamePosition 1 SubstituentMolecular WeightLipophilicity (Predicted)Reference
Target CompoundPropyl~425 g/molModerateN/A
3-((3-Chlorophenyl)sulfonyl)-6,7-difluoro-...3-Fluorobenzyl~463.86 g/molHigh (aromatic π-effects)
Impurity B ()Pyridine-3-sulfonamide~275 g/molLow (polar sulfonamide)
  • Propyl (Target) : Simpler alkyl chain offers synthetic ease and intermediate lipophilicity, suitable for oral bioavailability.

Core Substitution Patterns

The 6,7-difluoro motif distinguishes the target from analogs with methoxy or fused rings:

Compound Name ()Core SubstitutionElectronic EffectsBioactivity Implications
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline6,7-MethoxyElectron-donating, reduced stabilityLower metabolic resistance
Target Compound6,7-DifluoroElectron-withdrawing, enhanced stabilityIncreased enzymatic resistance
  • Methoxy vs. Fluoro () : Methoxy groups (e.g., 6,7-dimethoxy in ) are bulkier and less electronegative than fluorine, leading to poorer metabolic stability and altered binding kinetics .

Biological Activity

6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one (commonly referred to as AB507247) is a synthetic compound with potential pharmaceutical applications. This article focuses on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula : C19H17F2NO3S
  • Molecular Weight : 377.40 g/mol
  • CAS Number : 1326856-27-2

The biological activity of AB507247 is primarily attributed to its ability to interact with specific cellular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in disease pathways, particularly in cancer and infectious diseases. The sulfonyl group and the fluorine atoms are critical for its interaction with biological macromolecules.

Biological Activity Overview

AB507247 has shown a range of biological activities in various studies:

  • Anticancer Activity :
    • In vitro studies have demonstrated that AB507247 exhibits cytotoxic effects on several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
    • A study reported a significant reduction in cell viability in breast cancer cell lines treated with AB507247 compared to control groups .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that AB507247 has antimicrobial activity against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • DNA Interaction :
    • Investigations into the compound’s ability to intercalate DNA have shown that it can bind to nucleic acids, potentially leading to mutagenic effects. This property is crucial for understanding its safety profile and therapeutic potential .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of AB507247 in human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The study utilized flow cytometry to analyze cell cycle distribution and found that AB507247-treated cells exhibited increased apoptosis markers compared to untreated controls.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
0 (Control)1005
108015
255030
502060

Case Study 2: Antimicrobial Activity

In a separate study assessing the antimicrobial properties of AB507247, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that AB507247 inhibited bacterial growth at concentrations as low as 5 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli5
Staphylococcus aureus10

Safety and Toxicology

While the biological activities of AB507247 are promising, safety assessments are crucial. Initial toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity in mammalian models. However, further long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one, and what are the critical reaction parameters?

  • The compound can be synthesized via microwave-assisted cyclization using indium(III) chloride as a catalyst, as demonstrated for analogous quinolin-4(1H)-ones. Reaction parameters include microwave irradiation (360 W, 5 min) and solvent systems like CH₂Cl₂/di-isopropylether for crystallization . For sulfonyl group introduction, nucleophilic substitution with 3-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is typical . Yield optimization requires precise control of stoichiometry and reaction time.

Q. How is the compound characterized using spectroscopic techniques, and what are the diagnostic spectral features?

  • 1H/13C NMR : Key signals include the quinolinone carbonyl (δ ~180 ppm in 13C), sulfonyl-attached aromatic protons (δ 7.3–8.1 ppm for 3-methylphenyl), and propyl chain protons (δ 0.9–1.7 ppm). Fluorine substituents cause splitting in adjacent proton signals .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S=O (1150–1350 cm⁻¹) confirm the quinolinone and sulfonyl groups .
  • Mass Spec : Molecular ion peaks (e.g., [M+H]+) align with the molecular formula C₂₀H₁₈F₂NO₃S, with fragmentation patterns reflecting sulfonyl and fluorine loss .

Q. What analytical methods are used to assess purity, and how are impurities identified?

  • HPLC/LC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities such as des-fluoro byproducts or incomplete sulfonylation intermediates .
  • TLC : Silica gel plates (ethyl acetate/hexane) monitor reaction progress, with UV-active spots indicating unreacted starting materials .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular structure and intermolecular interactions?

  • Single-crystal XRD (using SHELXL ) reveals dihedral angles between aromatic rings (e.g., 57.84° between quinolinyl and benzene moieties) and intermolecular interactions like N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distances ~3.94 Å) . ORTEP-III visualizes thermal ellipsoids, confirming conformational rigidity induced by the sulfonyl group.

Q. What is the mechanistic basis for fluorination at the 6,7-positions, and how does it influence electronic properties?

  • Fluorination is achieved via electrophilic substitution using HF-pyridine or Selectfluor®. The electron-withdrawing effect of fluorine increases the quinolinone’s electrophilicity, altering reactivity in downstream modifications (e.g., nucleophilic additions) . DFT calculations show fluorine atoms reduce HOMO-LUMO gaps, enhancing binding to biological targets like kinase enzymes .

Q. How do structural modifications (e.g., sulfonyl group substitution) impact biological activity?

  • The 3-methylphenylsulfonyl group enhances metabolic stability by resisting oxidative degradation. Analog studies show replacing the methyl group with electron-withdrawing substituents (e.g., Cl) increases cytotoxicity in cancer cell lines, likely via enhanced target protein binding . Propyl chain length optimization (e.g., ethyl vs. propyl) balances lipophilicity and solubility .

Q. What strategies resolve contradictions in catalytic efficiency across synthetic methods?

  • Comparative studies of catalysts (e.g., InCl₃ vs. AlCl₃) reveal indium(III) chloride’s superior Lewis acidity for cyclization, reducing side reactions. Contradictory yield reports (e.g., 63% vs. 40%) arise from solvent purity or microwave power calibration . Statistical design of experiments (DoE) optimizes parameters like temperature and catalyst loading .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap from fluorine coupling .
  • Crystallography Workflow : Use SHELX for refinement and Olex2/PLATON for validation of hydrogen-bonding networks .
  • Biological Assays : Pair in vitro cytotoxicity (e.g., MTT assay) with molecular docking to correlate structural features (e.g., fluorination) with target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.